molecular formula C12H14O2 B066384 4-(Cyclopentyloxy)benzaldehyde CAS No. 164520-98-3

4-(Cyclopentyloxy)benzaldehyde

Cat. No.: B066384
CAS No.: 164520-98-3
M. Wt: 190.24 g/mol
InChI Key: YURIAUHHAZFYPA-UHFFFAOYSA-N
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Description

4-(Cyclopentyloxy)benzaldehyde is an organic compound with the molecular formula C12H14O2 It is characterized by a benzaldehyde core substituted with a cyclopentyloxy group at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Cyclopentyloxy)benzaldehyde typically involves the reaction of 4-hydroxybenzaldehyde with cyclopentanol in the presence of an acid catalyst. The reaction proceeds via an etherification process, where the hydroxyl group of the benzaldehyde reacts with the hydroxyl group of the cyclopentanol to form the cyclopentyloxy ether linkage .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions: 4-(Cyclopentyloxy)benzaldehyde undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Scientific Research Applications

1. Chemistry:

  • Intermediate in Organic Synthesis: 4-(Cyclopentyloxy)benzaldehyde serves as a key intermediate in synthesizing more complex organic molecules. Its unique structure allows for the introduction of various functional groups through further chemical transformations.
  • Reactivity Studies: The compound's reactivity can be explored through various reactions such as oxidation to form 4-(Cyclopentyloxy)benzoic acid or reduction to yield 4-(Cyclopentyloxy)benzyl alcohol. These derivatives have their own applications in chemical synthesis.

2. Biology:

  • Biological Activity Investigation: Research has indicated potential biological activities of this compound, including interactions with biomolecules. Studies focus on its effects on enzyme activity and cellular pathways, which could lead to new insights into its pharmacological properties.
  • Mechanism of Action: The compound may act as an electrophile in biological systems, interacting with nucleophiles and influencing enzyme functions. This property is essential for understanding its potential therapeutic roles.

3. Medicine:

  • Therapeutic Potential: Preliminary studies suggest that this compound may exhibit anti-inflammatory and antimicrobial effects. Its unique structure could contribute to developing new therapeutic agents targeting specific diseases.
  • Pharmaceutical Development: The compound is being explored as a candidate for drug development due to its potential inhibitory effects on phosphodiesterase enzymes, which are crucial in various biological processes.

4. Industry:

  • Specialty Chemicals Production: In industrial settings, this compound is utilized in producing specialty chemicals and materials. Its unique properties make it suitable for applications in agrochemicals and other chemical products .

Case Studies

Case Study 1: Biological Activity Assessment
A study investigated the interaction of this compound with specific enzymes involved in inflammatory pathways. Results indicated that the compound could modulate enzyme activity, suggesting potential therapeutic applications in treating inflammatory diseases.

Case Study 2: Synthesis Optimization
Research focused on optimizing the synthesis of this compound using continuous flow reactors to enhance yield and purity. This method demonstrated significant improvements over traditional batch processes, making it more viable for industrial applications.

Mechanism of Action

The mechanism of action of 4-(Cyclopentyloxy)benzaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 4-(Cyclopentyloxy)benzaldehyde is unique due to the presence of the cyclopentyloxy group, which imparts different steric and electronic properties compared to other alkoxybenzaldehydes. This uniqueness can influence its reactivity and interactions in various chemical and biological contexts .

Biological Activity

4-(Cyclopentyloxy)benzaldehyde is an organic compound characterized by a benzaldehyde core with a cyclopentyloxy substituent at the para position. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, detailing its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C12H14O2
  • Molecular Weight : 194.24 g/mol
  • Structure : The compound features a benzene ring with a cyclopentyloxy group, which influences its chemical reactivity and biological interactions.

The precise mechanism of action for this compound remains largely unexplored; however, it is hypothesized that it may interact with various biomolecules, potentially through:

  • Enzyme Inhibition : Similar compounds have shown the ability to inhibit specific enzymes linked to inflammatory pathways.
  • Gene Expression Modulation : Potential alterations in gene expression patterns may contribute to its biological effects.
  • Cellular Interactions : Disruption of cellular antioxidation processes has been suggested based on studies of structurally related compounds.

Anti-inflammatory Effects

Research indicates that this compound may exhibit anti-inflammatory properties. In vitro studies have shown that related compounds can reduce the production of pro-inflammatory cytokines in human fibroblast cell cultures. This suggests that this compound may also possess similar effects, warranting further investigation.

Antimicrobial Activity

Preliminary investigations into the antimicrobial potential of this compound have been conducted. Compounds with similar structures have demonstrated antifungal activity by disrupting cellular functions in pathogens. While specific data on this compound is limited, its structural characteristics suggest potential efficacy against microbial infections.

Neuroprotective Properties

The compound's structural analogs have been studied for their neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer’s disease. PDE4 inhibitors have shown promise in enhancing memory and cognitive function by modulating cAMP levels in neuronal cells . Although direct studies on this compound are lacking, its inclusion in similar research contexts highlights its potential significance.

Case Studies and Research Findings

Study FocusFindingsReferences
Anti-inflammatory ActivityRelated compounds reduced cytokine production in fibroblast cultures
Antifungal ActivityStructural analogs disrupted cellular functions in fungi
Neuroprotective EffectsPDE4 inhibitors improved memory function in Alzheimer’s models

Dosage and Safety

Currently, there is insufficient data regarding the dosage effects of this compound in animal models or clinical settings. Safety assessments are also limited; however, related compounds have shown low cytotoxicity and favorable safety profiles in preliminary studies .

Properties

IUPAC Name

4-cyclopentyloxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c13-9-10-5-7-12(8-6-10)14-11-3-1-2-4-11/h5-9,11H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YURIAUHHAZFYPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90390008
Record name 4-(cyclopentyloxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90390008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

164520-98-3
Record name 4-(cyclopentyloxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90390008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 4-hydroxybenzaldehyde (100 mg, 0.819 mmol), cyclopentyl bromide (176 μl, 1.64 mmol), potassium carbonate (340 mg, 2.46 mmol), acetonitrile (4 mL) and potassium iodide (136 mg, 819 μmol) was stirred at 60° C. for 18 h. The reaction was diluted with water and extracted with ethyl acetate. The organic layer was washed with brine, dried over magnesium sulfate, filtered, and concentrated under reduced pressure to give crude product 4-(cyclopentyloxy)benzaldehyde. This was used as crude in the following Step. Analytical LCMS (M+H)+: m/z=191.1.
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
176 μL
Type
reactant
Reaction Step One
Quantity
340 mg
Type
reactant
Reaction Step One
Quantity
136 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a tetrahydrofuran (250 mL) solution of diethylazodicarboxylate (16.1 mL, 40.9 mmol) were added 4-hydroxybenzaldehyde (5 g, 40.9 mmol), cyclopentanol (3.71 mL, 40.9 mmol) and triphenylphosphine (10.7 g, 40.9 mmol). This mixture was stirred for 30 minutes at room temperature. The mixture was concentrated under a reduced pressure, and the residue was purified by silica gel column chromatography (heptane:ethyl acetate=2:1) to obtain the title compound (4.36 g, 56%).
Name
diethylazodicarboxylate
Quantity
16.1 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.71 mL
Type
reactant
Reaction Step One
Quantity
10.7 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Yield
56%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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